![molecular formula C10H16F2N2O2 B13029715 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane CAS No. 1638760-20-9](/img/structure/B13029715.png)
6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features a bicyclic structure containing a diazabicycloheptane ring system, with two fluorine atoms and a Boc (tert-butoxycarbonyl) protecting group.
- The Boc group shields the amine functionality, making it useful in synthetic chemistry.
6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane: is a chemical compound with the molecular formula and a molecular weight of .
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 4,4-difluorocyclohexanone with tert-butylamine, followed by Boc protection.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Analyse Chemischer Reaktionen
Reactivity: 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane can undergo various reactions
Common Reagents and Conditions: Acidic or basic hydrolysis conditions, nucleophiles (e.g., amines), and reducing agents (e.g., lithium aluminum hydride).
Major Products: Deprotection yields the free amine, while substitution reactions lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Wirkmechanismus
- The exact mechanism of action for 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane depends on its specific application.
- It may interact with biological targets or participate in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other diazabicycloheptanes or fluorinated compounds.
Uniqueness: The combination of the Boc group, fluorine atoms, and the bicyclic ring system sets it apart.
Eigenschaften
CAS-Nummer |
1638760-20-9 |
|---|---|
Molekularformel |
C10H16F2N2O2 |
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-4-6-7(14)10(11,12)5-13-6/h6-7,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
VIGKFDIPOPFKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2C1C(CN2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


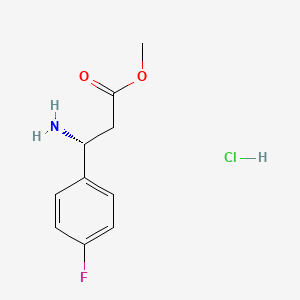
![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)

![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
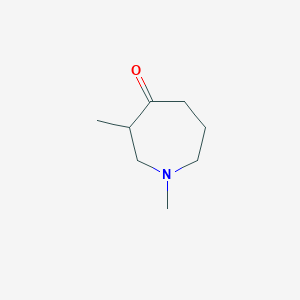

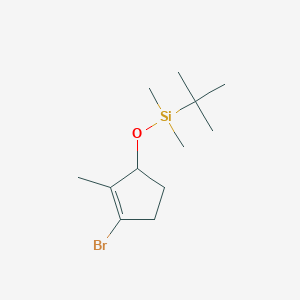
![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)
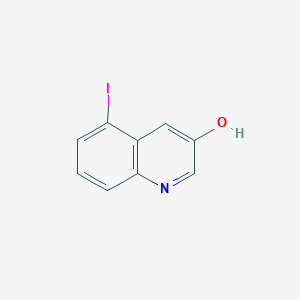

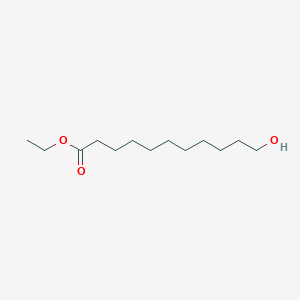
![3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029707.png)
